molecular formula C6H4Br2OS B186551 4,5-Dibromo-3-methylthiophene-2-carbaldehyde CAS No. 30153-49-2

4,5-Dibromo-3-methylthiophene-2-carbaldehyde

Cat. No. B186551
CAS RN: 30153-49-2
M. Wt: 283.97 g/mol
InChI Key: YMMPWYHKLLYDTN-UHFFFAOYSA-N
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Description

4,5-Dibromo-3-methylthiophene-2-carbaldehyde is a chemical compound with the CAS Number: 30153-49-2 . It has a molecular weight of 283.97 and its IUPAC name is 4,5-dibromo-3-methyl-2-thiophenecarbaldehyde . The compound is typically stored at a temperature of 4°C and is usually in powder form .


Molecular Structure Analysis

The InChI code for 4,5-Dibromo-3-methylthiophene-2-carbaldehyde is 1S/C6H4Br2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

4,5-Dibromo-3-methylthiophene-2-carbaldehyde has a melting point of 124-125°C . and is usually in powder form .

Scientific Research Applications

Thiophene Derivatives in Organic Electronics

Thiophene derivatives, including those with specific functional groups and halogenations like bromination, are crucial in the development of organic electronic materials. Polythiophenes and their derivatives, for example, have been extensively researched for their application in organic thermoelectric materials. These materials offer promising attributes such as flexibility, low weight, and tunable conductivity, making them suitable for niche applications in the military and possibly for consumer electronics in the future (Yue & Xu, 2012). Such materials are of particular interest for thermoelectric generators and coolers, where they can convert temperature differences directly into electrical energy or vice versa.

Advances in Conducting Polymers

The enhancement of electrical conductivity in conducting polymers, particularly those based on poly(3,4-ethylenedioxythiophene) (PEDOT), is a significant area of research. These conducting polymers find applications in a variety of fields, including solar cells, light-emitting diodes, and field-effect transistors. The development and improvement of these polymers' electrical conductivity through various chemical and physical methods have been the subject of extensive reviews, highlighting their potential in organic electronics and beyond (Shi et al., 2015).

Environmental Impact of Halogenated Compounds

Halogenated compounds, such as those found in certain thiophene derivatives, have been studied for their environmental impact, particularly in aquatic environments. The emission and bioaccumulation of chlorophenols and their effects on mammalian and aquatic life have been evaluated, providing essential insights into the environmental consequences of using such chemicals (Krijgsheld & Gen, 1986). Understanding the degradation pathways and toxic effects of these compounds is crucial for developing safer chemicals and mitigating environmental harm.

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4,5-dibromo-3-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMPWYHKLLYDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427755
Record name 4,5-dibromo-3-methylthiophene-2-carbaldehyde
Source EPA DSSTox
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Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-3-methylthiophene-2-carbaldehyde

CAS RN

30153-49-2
Record name 4,5-Dibromo-3-methyl-2-thiophenecarboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-dibromo-3-methylthiophene-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromo-3-methylthiophene-2-carbaldehyde
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